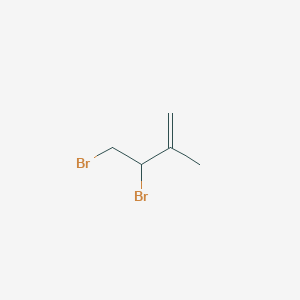
3,4-Dibromo-2-methylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2-methylbut-1-ene is an organobromine compound with the molecular formula C5H8Br2 It is a derivative of butene, where two bromine atoms are attached to the third and fourth carbon atoms, and a methyl group is attached to the second carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dibromo-2-methylbut-1-ene can be synthesized through the electrophilic addition of bromine to 2-methylbut-1-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 2-methylbut-1-ene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the dibromo product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to 2-methylbut-1-ene in a continuous flow reactor. The reaction conditions, such as temperature and bromine concentration, are carefully monitored to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromo-2-methylbut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: Dehydrohalogenation can occur in the presence of a strong base, leading to the formation of alkenes.
Addition Reactions: The compound can participate in further addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes such as 2-methylbut-2-ene.
Addition: Formation of tetrabromo derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-2-methylbut-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dibromo-2-methylbut-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or bromonium ions. These intermediates facilitate various transformations, including nucleophilic substitution and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-3-methylbutane: Similar structure but with bromine atoms on the first and second carbon atoms.
3-Bromo-2-methylbut-1-ene: Contains only one bromine atom.
1,4-Dibromo-2-methylbut-2-ene: Bromine atoms on the first and fourth carbon atoms with a double bond at the second position.
Uniqueness
3,4-Dibromo-2-methylbut-1-ene is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
64251-93-0 |
|---|---|
Molekularformel |
C5H8Br2 |
Molekulargewicht |
227.92 g/mol |
IUPAC-Name |
3,4-dibromo-2-methylbut-1-ene |
InChI |
InChI=1S/C5H8Br2/c1-4(2)5(7)3-6/h5H,1,3H2,2H3 |
InChI-Schlüssel |
IXEIUHHZCBHHOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















